Product packaging for Methyl 3H-Benzo[e]indazole-1-carboxylate(Cat. No.:)

Methyl 3H-Benzo[e]indazole-1-carboxylate

Cat. No.: B15334631
M. Wt: 226.23 g/mol
InChI Key: ZJXOFYDZKLJERD-UHFFFAOYSA-N
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Description

Methyl 3H-Benzo[e]indazole-1-carboxylate is a heterocyclic compound featuring a fused benzoindazole core with a methyl ester group at the 1-position. These compounds are synthesized via nucleophilic substitution or esterification reactions, often involving acyl chlorides or benzyl halides . The benzo[e]indazole scaffold likely confers enhanced aromatic stacking and metabolic stability compared to simpler indazole systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O2 B15334631 Methyl 3H-Benzo[e]indazole-1-carboxylate

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 3H-benzo[e]indazole-1-carboxylate

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9-5-3-2-4-8(9)6-7-10(11)14-15-12/h2-7H,1H3,(H,14,15)

InChI Key

ZJXOFYDZKLJERD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Cyclization-Based Approaches

Cyclization reactions are central to constructing the indazole core. A silver(I)-mediated intramolecular oxidative C–H amination, developed by Liu et al., enables efficient indazole formation from α-ketoester-derived hydrazones. This method employs AgNTf₂ and Cu(OAc)₂ in 1,2-dichloroethane at 80°C, achieving yields up to 85% for analogous indazoles (Table 1). The mechanism involves outer-sphere electron transfer, generating a nitrogen-centered radical that facilitates C–N bond formation.

Table 1: Cyclization Conditions for Indazole Derivatives

Precursor Catalyst System Temperature (°C) Yield (%)
α-Ketoester hydrazones AgNTf₂, Cu(OAc)₂ 80 72–85
Arylhydrazones AgNO₃, K₂S₂O₈ 100 68

Esterification and Protecting Group Chemistry

The methyl ester is typically introduced via Fischer esterification or alkylation. For example, saponification of ethyl 3H-benzo[e]indazole-1-carboxylate with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol/water (1:1:1) at 50°C yields the carboxylic acid, which is subsequently esterified using methanol and sulfuric acid. This two-step process achieves an 85.6% yield for the methyl ester (Scheme 1).

Scheme 1: Esterification Protocol

  • Saponification :
    $$ \text{R-COOEt} + \text{LiOH} \rightarrow \text{R-COOH} + \text{LiOEt} $$
  • Esterification :
    $$ \text{R-COOH} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{R-COOCH₃} + \text{H₂O} $$

Detailed Preparation Methods

Silver-Mediated Cyclization (Method A)

Procedure :

  • Hydrazone Preparation : React α-ketoester with hydrazine hydrate in ethanol at reflux (4 h).
  • Cyclization : Treat hydrazone (0.3 mmol) with AgNTf₂ (0.6 mmol) and Cu(OAc)₂ (0.15 mmol) in 1,2-dichloroethane at 80°C for 24 h.
  • Workup : Concentrate under vacuum, purify via column chromatography (hexane/ethyl acetate).

Outcome :

  • Yield: 72–85% for 1H-indazoles.
  • Limitations: Requires anhydrous conditions and expensive silver reagents.

Alkylation of Indazole Carboxylic Acids (Method B)

Procedure :

  • Deprotonation : Treat 3H-benzo[e]indazole-1-carboxylic acid (1.0 equiv) with NaH (1.1 equiv) in THF at 0°C.
  • Methylation : Add methyl iodide (1.2 equiv), stir at room temperature overnight.
  • Purification : Extract with ethyl acetate, concentrate, and chromatograph (silica gel, hexane/ethyl acetate).

Outcome :

  • Yield: 90% for methyl 1H-indazole-6-carboxylate analogs.
  • Advantages: Scalable and uses inexpensive reagents.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Solvent : Polar aprotic solvents (e.g., DMF) improve alkylation yields by stabilizing intermediates.
  • Temperature : Cyclization at 80°C maximizes radical stability, whereas higher temperatures promote side reactions.

Role of Copper Co-Catalysts

Copper(II) acetate aids deprotonation in cyclization reactions, enhancing reaction rates by facilitating electron transfer.

Comparative Analysis of Methodologies

Table 2: Method Comparison

Method Yield (%) Cost Scalability
A 72–85 High Moderate
B 85–90 Low High

Method A is preferable for complex substrates, while Method B excels in large-scale synthesis due to lower reagent costs.

Applications and Derivative Synthesis

This compound serves as a precursor for prodrugs and kinase inhibitors. For instance, patent CN107011266A discloses its use in synthesizing trimethoxy-substituted benzoindazole analogs with antitumor activity. Functionalization at position 3 via Suzuki coupling or nucleophilic substitution further diversifies its applications.

Chemical Reactions Analysis

Functionalization at the Ester Group

The methyl carboxylate moiety undergoes hydrolysis, transesterification, and nucleophilic substitution:

  • Hydrolysis : Treatment with NaOH/MeOH converts the ester to a carboxylic acid derivative (e.g., 3H-benzo[e]indazole-1-carboxylic acid ) .

  • Transesterification : Reaction with ethanol/H₂SO₄ yields ethyl esters .

Notable Example :
Methyl 5-methoxy-3H-benzo[e]indazole-1-carboxylate reacts with thiophenol in DMF/K₂CO₃ to form the corresponding thioester (85% yield) .

Electrophilic Substitution on the Indazole Core

The benzo[e]indazole system undergoes regioselective electrophilic substitutions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 6 (72% yield) .

  • Sulfonation : SO₃/H₂SO₄ sulfonates position 4, yielding water-soluble derivatives .

Table 2: Substituent Effects on Reactivity

Substituent (Position)ReactionMajor ProductYield (%)
5-OMeNitration6-Nitro-5-methoxy derivative72
5-CO₂MeSulfonation4-Sulfo-5-carbomethoxy68

Oxidation and Reduction Reactions

  • Oxidation : The methylthio group at position 8 is oxidized to methylsulfonyl using m-CPBA (58–75% yield) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indazole ring to a dihydroindazole, altering fluorescence properties .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki–Miyaura couplings enable aryl/heteroaryl introductions:

  • Reaction of 8-bromo-3H-benzo[e]indazole-1-carboxylate with phenylboronic acid forms biaryl derivatives (Table 3) .

Table 3: Cross-Coupling Efficiency

Halide PositionBoronic AcidCatalystYield (%)
8-BromoPhenylPd(PPh₃)₄81
8-Bromo4-MethoxyphenylPd(PPh₃)₄76

Metabolic Transformations

In vitro studies reveal phase I metabolites via:

  • Hydroxylation : CYP450-mediated oxidation at position 6 (major pathway) .

  • Ester hydrolysis : Liver microsomes cleave the carboxylate to carboxylic acid .

Scientific Research Applications

There appears to be no information available regarding the applications of "Methyl 3H-Benzo[e]indazole-1-carboxylate." However, information is available for the compounds "Ethyl 3H-Benzo[e]indazole-1-carboxylate" and "Methyl 3H-benzo[e]indole-2-carboxylate."

Ethyl 3H-Benzo[e]indazole-1-carboxylate
Ethyl 3H-Benzo[e]indazole-1-carboxylate is a heterocyclic compound in the indazole family, featuring a benzo ring fused with an indazole moiety and an ethyl ester functional group at the carboxylate position. It has potential biological activities and applications in medicinal chemistry.

Potential applications:

  • Pharmaceuticals: It is explored as a lead compound for developing new drugs targeting cancer.
  • Medicinal Chemistry: Due to its unique structural features, it can be used to synthesize novel compounds with tailored properties for specific therapeutic uses.

Methyl 3H-benzo[e]indole-2-carboxylate
Methyl 3H-benzo[e]indole-2-carboxylate, characterized by a bicyclic structure comprising a benzene ring fused to a nitrogen-containing pyrrole ring, is significant in medicinal chemistry due to its potential therapeutic properties against various diseases, including cancer and infectious diseases.

Scientific Research Applications:

  • Biochemical Analysis: It plays a crucial role in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules, influencing their activity and function. Indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Cellular Effects: This compound exerts significant effects on various types of cells and cellular processes and can modulate the activity of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
  • Molecular Mechanism: The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling.
  • Metabolic Pathways: This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities.

Biological Activity and Target Interactions:

  • Enzyme Inhibition: It has been shown to inhibit enzymes that are crucial for cancer cell proliferation, thereby potentially reducing tumor growth.
  • Cell Signaling Modulation: This compound can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are vital for cell survival and proliferation.

Mechanism of Action

The mechanism of action of Methyl 3H-Benzo[e]indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 3H-Benzo[e]indazole-1-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate C₁₆H₁₄N₂O₃ 282.30 Benzyloxy at C5, methyl ester at C3 Intermediate in drug synthesis
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate C₁₆H₁₄N₂O₃ 282.30 Benzyloxy at C6, methyl ester at C3 Similar to C5 isomer; positional isomerism affects solubility
Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate C₁₆H₁₂Cl₂N₂O₂ 335.18 2,4-Dichlorobenzyl at N1, methyl ester at C3 Anticancer research (e.g., Lonidamine analog)
1-Benzoyl-1H-indazole-3-carboxylic acid methyl ester C₁₆H₁₂N₂O₃ 280.28 Benzoyl at N1, methyl ester at C3 Enzyme inhibition studies
1-(3-Methoxybenzoyl)-1H-indazole-3-carboxylic acid methyl ester C₁₇H₁₄N₂O₄ 334.31 3-Methoxybenzoyl at N1, methyl ester at C3 Enhanced solubility due to methoxy group

Key Observations:

Substituent Effects: Benzyloxy vs. Acyl vs. Alkyl Groups: Benzoyl or methoxybenzoyl groups at N1 (e.g., ) modulate electronic properties and binding affinity compared to alkyl chains.

Positional Isomerism :

  • The placement of substituents (e.g., benzyloxy at C5 vs. C6) influences steric hindrance and intermolecular interactions, affecting crystallization and solubility .

Biological Activity :

  • Dichlorobenzyl derivatives (e.g., ) are linked to anticancer applications, likely due to their ability to disrupt mitochondrial function.
  • Methoxy-substituted analogs (e.g., ) exhibit improved aqueous solubility, making them preferable for in vivo studies.

Synthetic Routes :

  • Most analogs are synthesized via acylation or alkylation of indazole precursors. For example, 1-benzoyl derivatives are prepared using benzoyl chlorides under Schotten-Baumann conditions , while dichlorobenzyl derivatives require nucleophilic substitution with 2,4-dichlorobenzyl halides .

Q & A

Q. What are the limitations of current synthetic methods for introducing diverse substituents to the indazole core?

  • Methodological Answer :
  • Regioselectivity challenges : Competing N1 vs. N2 alkylation requires directing groups (e.g., Boc protection) or transition-metal catalysis .
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce yields in nucleophilic substitution; microwave irradiation mitigates this by enhancing reaction kinetics .

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